An In-Depth Technical Guide to the Solubility of Allyl 2-ethylbutyrate
An In-Depth Technical Guide to the Solubility of Allyl 2-ethylbutyrate
This guide provides a comprehensive technical overview of the solubility characteristics of Allyl 2-ethylbutyrate, a key fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug development and formulation, this document delves into the theoretical underpinnings of its solubility, presents detailed experimental data, and outlines a robust methodology for solubility determination.
Introduction to Allyl 2-ethylbutyrate and Solubility Principles
Allyl 2-ethylbutyrate (C₉H₁₆O₂) is a colorless liquid with a characteristic fruity, pineapple-like aroma.[1] Its utility in various industries, particularly in the formulation of consumer products, necessitates a thorough understanding of its solubility in different solvent systems. The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible.
Allyl 2-ethylbutyrate possesses a moderately non-polar character, attributed to its ester functional group and the hydrocarbon chains. Its estimated octanol-water partition coefficient (logP) of approximately 2.5 to 2.972 further indicates a preference for non-polar environments.[1][2][3] The ester group can participate in dipole-dipole interactions and is a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the non-polar alkyl groups dominate its overall character, limiting its solubility in highly polar solvents like water.
Physicochemical Properties of Allyl 2-ethylbutyrate
A foundational understanding of the physicochemical properties of Allyl 2-ethylbutyrate is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[3] |
| Molecular Weight | 156.22 g/mol | PubChem[3] |
| Appearance | Colorless clear liquid | The Good Scents Company[2] |
| Boiling Point | 165-167 °C at 760 mmHg | ChemicalBook[4] |
| Density | 0.882-0.887 g/mL at 25 °C | ChemicalBook[4] |
| logP (o/w) | 2.972 (estimated) | The Good Scents Company[2] |
| Water Solubility | 157.3 mg/L at 25 °C (estimated) | The Good Scents Company[2] |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] It involves agitating an excess of the solute in a solvent for an extended period until equilibrium is reached.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of Allyl 2-ethylbutyrate using the shake-flask method.
Detailed Step-by-Step Protocol
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Preparation of Saturated Solution:
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Add an excess amount of Allyl 2-ethylbutyrate to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that the solution reaches saturation.[5]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] The time required may vary depending on the solvent and the solute.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solute to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of Allyl 2-ethylbutyrate of known concentrations in the solvent of interest.
-
Analyze both the filtered saturated solution and the standard solutions using a suitable analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.[7]
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of Allyl 2-ethylbutyrate in the saturated solution by interpolating its analytical response on the calibration curve.
-
Solubility Data of Allyl 2-ethylbutyrate in Various Solvents
The following table summarizes the solubility of Allyl 2-ethylbutyrate in a range of solvents at 25 °C. The solvents are categorized by their polarity (polar protic, polar aprotic, and non-polar).
| Solvent Category | Solvent | Solubility (g/L) at 25 °C[1] |
| Polar Protic | Water | 1.63 |
| Methanol | 1911.66 | |
| Ethanol | 1675.14 | |
| n-Propanol | 1619.77 | |
| Isopropanol | 1623.63 | |
| n-Butanol | 1605.97 | |
| Acetic Acid | 1938.61 | |
| Ethylene Glycol | 161.44 | |
| Polar Aprotic | Acetone | 2352.19 |
| Acetonitrile | 2343.69 | |
| Dimethyl Sulfoxide (DMSO) | 1441.14 | |
| N,N-Dimethylformamide (DMF) | 2020.98 | |
| Tetrahydrofuran (THF) | 2799.03 | |
| Ethyl Acetate | 1712.65 | |
| 1,4-Dioxane | 2402.04 | |
| Non-Polar | n-Hexane | 687.11 |
| n-Heptane | 307.09 | |
| Toluene | 1025.2 | |
| Chloroform | 6607.0 | |
| Dichloromethane | 5146.38 | |
| Diethyl Ether | 1711.39 |
Discussion and Mechanistic Interpretation
The experimental data reveals a clear trend in the solubility of Allyl 2-ethylbutyrate.
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Insolubility in Water: As expected, Allyl 2-ethylbutyrate is practically insoluble in water.[1][2][3][4] The strong hydrogen bonding network of water is not easily disrupted by the largely non-polar ester. The energy required to break the water-water hydrogen bonds is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the ester.
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High Solubility in Alcohols: The compound is highly soluble in alcohols such as ethanol and methanol.[1][2][3][4] This is due to the ability of the alcohols to act as both hydrogen bond donors (to the ester's carbonyl oxygen) and to engage in van der Waals forces with the alkyl chains.
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Excellent Solubility in Polar Aprotic Solvents: Allyl 2-ethylbutyrate exhibits very high solubility in polar aprotic solvents like acetone, THF, and ethyl acetate.[1] These solvents can effectively solvate the ester through dipole-dipole interactions without the high energetic cost of disrupting a strong hydrogen-bonding network.
-
Good to Excellent Solubility in Non-Polar Solvents: The solubility in non-polar solvents like toluene and hexane is substantial, driven by London dispersion forces between the alkyl chains of the ester and the solvent molecules.[1] The very high solubility in halogenated solvents like chloroform and dichloromethane can be attributed to a combination of dispersion forces and weak hydrogen bonding (in the case of chloroform).
Conclusion
This technical guide has provided a detailed examination of the solubility of Allyl 2-ethylbutyrate. The solubility profile is consistent with its molecular structure, being highly soluble in a wide range of organic solvents and poorly soluble in water. The provided experimental protocol for the shake-flask method offers a reliable means for determining its solubility in various solvent systems, which is critical for its effective application in research, development, and industrial formulations.
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